molecular formula C20H27NO2 B14207432 3-{3-[Ethyl(3-phenylpropyl)amino]propyl}benzene-1,2-diol CAS No. 824951-34-0

3-{3-[Ethyl(3-phenylpropyl)amino]propyl}benzene-1,2-diol

Cat. No.: B14207432
CAS No.: 824951-34-0
M. Wt: 313.4 g/mol
InChI Key: YJMFLAWXFZNWNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{3-[Ethyl(3-phenylpropyl)amino]propyl}benzene-1,2-diol is an organic compound that features a benzene ring substituted with an ethyl(3-phenylpropyl)amino group and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[Ethyl(3-phenylpropyl)amino]propyl}benzene-1,2-diol can be achieved through a multi-step process involving the following key steps:

    Formation of the Ethyl(3-phenylpropyl)amine Intermediate: This can be synthesized by reacting 3-phenylpropylamine with ethyl bromide under basic conditions.

    Attachment to the Benzene Ring: The intermediate is then reacted with 3-bromopropylbenzene-1,2-diol in the presence of a suitable base to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-{3-[Ethyl(3-phenylpropyl)amino]propyl}benzene-1,2-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the hydroxyl groups.

    Substitution: The amino group can participate in substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dehydroxylated products.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3-{3-[Ethyl(3-phenylpropyl)amino]propyl}benzene-1,2-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{3-[Ethyl(3-phenylpropyl)amino]propyl}benzene-1,2-diol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It could influence signaling pathways related to inflammation, oxidative stress, or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropanol: Similar structure but lacks the ethyl(3-phenylpropyl)amino group.

    3-Phenylpropylamine: Similar structure but lacks the benzene-1,2-diol moiety.

Uniqueness

3-{3-[Ethyl(3-phenylpropyl)amino]propyl}benzene-1,2-diol is unique due to its combination of aromatic and aliphatic elements, as well as the presence of both hydroxyl and amino functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

824951-34-0

Molecular Formula

C20H27NO2

Molecular Weight

313.4 g/mol

IUPAC Name

3-[3-[ethyl(3-phenylpropyl)amino]propyl]benzene-1,2-diol

InChI

InChI=1S/C20H27NO2/c1-2-21(15-7-11-17-9-4-3-5-10-17)16-8-13-18-12-6-14-19(22)20(18)23/h3-6,9-10,12,14,22-23H,2,7-8,11,13,15-16H2,1H3

InChI Key

YJMFLAWXFZNWNQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCC1=CC=CC=C1)CCCC2=C(C(=CC=C2)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.